molecular formula C7H7N3S2 B3024326 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 299933-43-0

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3024326
CAS No.: 299933-43-0
M. Wt: 197.3 g/mol
InChI Key: APSBLGAQNPFHCG-UHFFFAOYSA-N
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Description

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiophene ring and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell proliferation and survival.

Mode of Action

This inhibition could lead to alterations in cell cycle progression and DNA repair mechanisms .

Biochemical Pathways

The compound’s interaction with Serine/threonine-protein kinase Chk1 affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability and preventing mutations that could lead to cancer

Result of Action

The compound has shown promising activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The results of molecular docking supported the biological activity with total binding energy equals -1.6 E (Kcal/mol) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione: Contains a thiophene ring and a triazole ring.

    5-Thiophen-2-ylmethylene-2-thioxothiazolidin-4-one: Contains a thiophene ring and a thiazolidinone ring.

Uniqueness

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine is unique due to the combination of a thiophene ring and a thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the thiadiazole ring enhances its reactivity and potential for various applications.

Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c8-7-10-9-6(12-7)4-5-2-1-3-11-5/h1-3H,4H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBLGAQNPFHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394803
Record name 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299933-43-0
Record name 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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